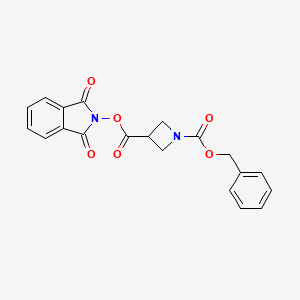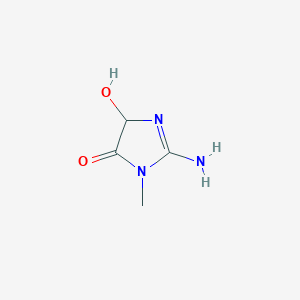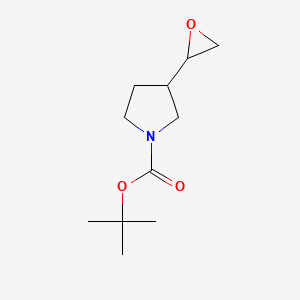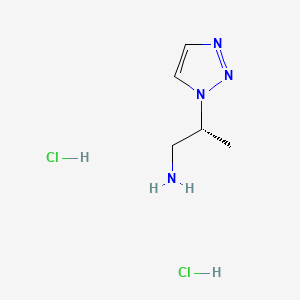![molecular formula C15H16O B13573583 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol is an organic compound with a complex structure that includes a phenyl group substituted with a 2-methylphenyl group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent such as phenylmagnesium bromide reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions often include the use of a metal catalyst such as palladium or platinum under hydrogen gas at elevated pressures and temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Applications De Recherche Scientifique
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylphenethylamine: An organic compound with a similar phenyl structure but different functional groups.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one: A related compound with a methoxy group instead of a hydroxyl group.
Uniqueness
2-[3-(2-Methylphenyl)phenyl]ethan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of phenyl and ethan-1-ol groups makes it versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C15H16O |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H16O/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16/h2-8,11,16H,9-10H2,1H3 |
Clé InChI |
WPKZKRAWHVTKRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=CC(=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


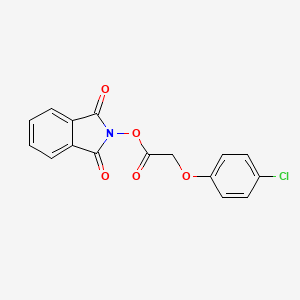

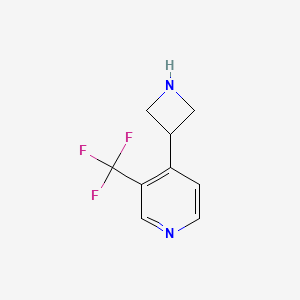

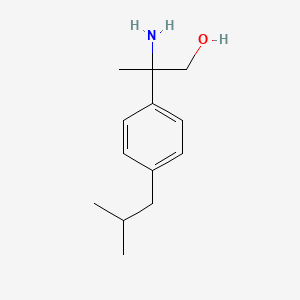
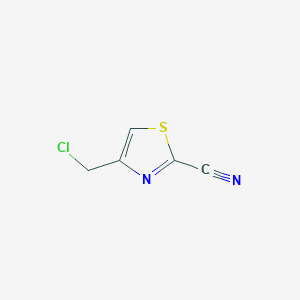
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
